molecular formula C16H22N4O B6454046 2-tert-butyl-N-cyclopentylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549042-46-6

2-tert-butyl-N-cyclopentylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454046
CAS No.: 2549042-46-6
M. Wt: 286.37 g/mol
InChI Key: AHPVFCANQXBOCE-UHFFFAOYSA-N
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Description

2-tert-butyl-N-cyclopentylimidazo[1,2-b]pyridazine-6-carboxamide is a synthetic small molecule belonging to the imidazo[1,2-b]pyridazine class. Its core structure consists of a bicyclic heteroaromatic system (imidazo[1,2-b]pyridazine) with a tert-butyl substituent at position 2 and a carboxamide group at position 6, where the amide nitrogen is further substituted with a cyclopentyl ring. The cyclopentyl group enhances lipophilicity compared to smaller substituents, which may influence pharmacokinetic properties such as metabolic stability and membrane permeability.

Properties

IUPAC Name

2-tert-butyl-N-cyclopentylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-16(2,3)13-10-20-14(18-13)9-8-12(19-20)15(21)17-11-6-4-5-7-11/h8-11H,4-7H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPVFCANQXBOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-N-cyclopentylimidazo[1,2-b]pyridazine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid (H3PO2) and triethylamine (Et3N) under reflux in 1-propanol . This reaction yields the desired imidazo[1,2-b]pyridazine derivative in moderate yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-N-cyclopentylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-b]pyridazine ring, often using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

2-tert-butyl-N-cyclopentylimidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-cyclopentylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways that are crucial for cell growth and survival . This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Carboxamide vs. Chloro : The carboxamide group (in the target compound and –3) introduces hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the chloro substituent in .
  • Cyclopentyl vs.

Implications for Drug Discovery

  • The primary carboxamide () may act as a starting point for structure-activity relationship (SAR) studies, while the target compound’s cyclopentyl group could optimize pharmacokinetic profiles in lead optimization .

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